molecular formula C9H5Br2F2N B6223279 3-bromo-1-(bromodifluoromethyl)-1H-indole CAS No. 2763780-98-7

3-bromo-1-(bromodifluoromethyl)-1H-indole

Cat. No.: B6223279
CAS No.: 2763780-98-7
M. Wt: 324.9
InChI Key:
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Description

3-Bromo-1-(bromodifluoromethyl)-1H-indole is a halogenated indole derivative. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and difluoromethyl groups in this compound can significantly influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-(bromodifluoromethyl)-1H-indole typically involves the bromination of 1-(difluoromethyl)-1H-indole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination and to ensure high selectivity.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale. The use of continuous flow reactors could enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(bromodifluoromethyl)-1H-indole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The indole ring can be oxidized to form various quinoline derivatives.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or THF.

Major Products

    Substitution: Formation of azido, thio, or alkoxy derivatives.

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of 1-(difluoromethyl)-1H-indole.

Scientific Research Applications

3-Bromo-1-(bromodifluoromethyl)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-1-(bromodifluoromethyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1,1,1-trifluoropropane
  • 3-Bromo-1,1,1-trifluoroacetone
  • 1-Bromo-3,3,3-trifluoropropane

Uniqueness

3-Bromo-1-(bromodifluoromethyl)-1H-indole is unique due to the presence of both bromine and difluoromethyl groups on the indole ring. This combination can significantly influence its chemical reactivity and biological properties, making it a valuable compound for various applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-1-(bromodifluoromethyl)-1H-indole involves the bromination of 1-(difluoromethyl)-1H-indole followed by further bromination with bromine to obtain the desired product.", "Starting Materials": [ "1-(difluoromethyl)-1H-indole", "Bromine" ], "Reaction": [ "Step 1: 1-(difluoromethyl)-1H-indole is dissolved in a solvent such as dichloromethane or chloroform.", "Step 2: Bromine is added dropwise to the solution while stirring at room temperature.", "Step 3: The reaction mixture is stirred for several hours until the desired level of bromination is achieved.", "Step 4: The reaction mixture is quenched with water and extracted with a suitable organic solvent such as ethyl acetate.", "Step 5: The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "Step 6: The crude product is purified by column chromatography using a suitable stationary phase and eluent to obtain the final product, 3-bromo-1-(bromodifluoromethyl)-1H-indole." ] }

CAS No.

2763780-98-7

Molecular Formula

C9H5Br2F2N

Molecular Weight

324.9

Purity

95

Origin of Product

United States

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